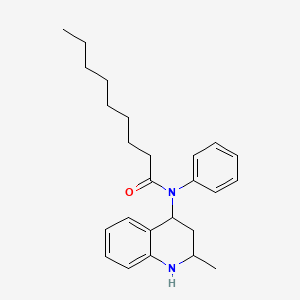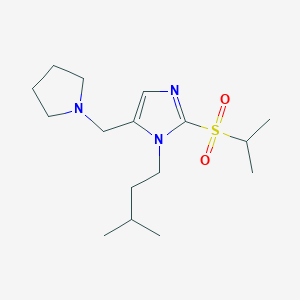
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylnonanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylnonanamide, commonly known as MTQ, is a synthetic compound that has been widely studied for its potential therapeutic applications. MTQ belongs to the class of tetrahydroquinoline derivatives and has been shown to possess a wide range of biological activities.
作用機序
The exact mechanism of action of MTQ is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells or the degeneration of neurons. MTQ has also been shown to possess antioxidant properties, which may contribute to its neuroprotective and cardioprotective effects.
Biochemical and Physiological Effects:
MTQ has been shown to have a wide range of biochemical and physiological effects. Studies have shown that it can induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases. Additionally, MTQ has been shown to improve cardiac function and reduce oxidative stress in animal models of cardiovascular disease.
実験室実験の利点と制限
MTQ has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified in large quantities. It is also stable and has a long shelf-life, which makes it ideal for use in long-term experiments. However, there are also some limitations to its use. MTQ can be toxic at high concentrations, which may limit its use in certain experiments. Additionally, the exact mechanism of action of MTQ is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on MTQ. One area of research is to further investigate its potential therapeutic applications in cancer, neurology, and cardiovascular disease. Additionally, more studies are needed to understand the exact mechanism of action of MTQ and how it interacts with various enzymes and signaling pathways. Finally, there is a need for more studies to investigate the potential toxicity of MTQ and its effects on various organs and systems in the body.
合成法
MTQ is synthesized through a multi-step process involving the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with phenylacetonitrile followed by a series of chemical transformations. The final product is obtained through purification and isolation techniques.
科学的研究の応用
MTQ has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neurology, and cardiovascular disease. Studies have shown that MTQ possesses anti-tumor properties and has the potential to inhibit the growth of cancer cells. It has also been shown to possess neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, MTQ has been shown to have cardioprotective effects and may have potential applications in the treatment of cardiovascular diseases.
特性
IUPAC Name |
N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylnonanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O/c1-3-4-5-6-7-11-18-25(28)27(21-14-9-8-10-15-21)24-19-20(2)26-23-17-13-12-16-22(23)24/h8-10,12-17,20,24,26H,3-7,11,18-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELOQKDGCNYPGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)N(C1CC(NC2=CC=CC=C12)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-methyl-4-[(3-nitrophenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5017103.png)

![4-nitrophenyl 3-[(4-bromophenyl)sulfonyl]benzenesulfonate](/img/structure/B5017113.png)
![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5017131.png)
![1-isobutyl-8-(2-pyridinylmethyl)-3-[3-(3-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5017135.png)
![3-(aminocarbonyl)-1-[2-(dimethylamino)ethyl]pyridinium chloride hydrochloride](/img/structure/B5017140.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-(4-methoxyphenyl)-3-phenyl-1-propanone](/img/structure/B5017146.png)
![N-(5-chloro-2-pyridinyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5017147.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5017160.png)

![4-[4-[4-(benzyloxy)-3-methoxybenzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5017173.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-(2-thienyl)acetamide](/img/structure/B5017178.png)
![N-benzyl-3-{[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5017192.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5017196.png)